molecular formula C34H34ClNO6 B563805 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 62744-14-3

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No. B563805
CAS RN: 62744-14-3
M. Wt: 588.097
InChI Key: WVSYVYHNZCJTDX-UHFFFAOYSA-N
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Description

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride, also known as 7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride, is a useful research compound. Its molecular formula is C34H34ClNO6 and its molecular weight is 588.097. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformation

This compound is involved in various synthetic chemical reactions. Studies have shown its transformation during chemical processes like debenzylation and photolysis. For instance, Govindachari et al. (1977) detailed the debenzylation of similar tetrahydroisoquinolines, which upon photolysis, produce noraporphines and tetrahydroprotoberberines (Govindachari, Nagarajan, Rajeswari, Suguna, & Pai, 1977). Additionally, Voronin et al. (1969) explored the synthesis of compounds related to curare alkaloids from similar chemical structures (Voronin, Tolkachev, Prokhorov, Chernova, & Preobrazhenskii, 1969).

Role in Alkaloid Synthesis

Research has also focused on using this compound in the synthesis of various alkaloids. Kametani et al. (1966) and Kametani et al. (1969) described synthesizing bisbenzylisoquinoline alkaloids and quinoline derivatives, respectively, using similar structures (Kametani, Takano, Masuko, & Sasaki, 1966); (Kametani, Nyu, Yamanaka, Yagi, & Ogasawara, 1969).

Photolytic Studies

Photolytic studies involving this compound have been reported, offering insights into chemical reactions under light exposure. For example, Archer et al. (1981) investigated the behavior of similar dihydroisoquinoline compounds under photolytic conditions (Archer, Okaniwa, Schepis, Moharir, & Klinowski, 1981).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been studied for their potential in drug synthesis. Kametani et al. (1972) utilized a similar structure in the synthesis of compounds related to opium alkaloids (Kametani, Fukumoto, & Fujihara, 1972). This indicates its potential utility in the development of pharmacologically relevant compounds.

properties

IUPAC Name

ethyl [5-[(6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenyl] carbonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33NO6.ClH/c1-3-38-34(36)41-33-19-26(14-15-30(33)39-22-24-10-6-4-7-11-24)18-29-28-21-32(40-23-25-12-8-5-9-13-25)31(37-2)20-27(28)16-17-35-29;/h4-15,19-21H,3,16-18,22-23H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYVYHNZCJTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=CC(=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696555
Record name 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxy-1-(4-benzyloxy-3-ethoxycarbonyloxybenzyl)-6-methoxy-3,4-dihydroisoquinoline hydrochloride

CAS RN

62744-14-3
Record name 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-3,4-dihydroisoquinolin-1-yl]methyl}phenyl ethyl carbonate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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